molecular formula C10H11N3O2S B5057793 4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B5057793
M. Wt: 237.28 g/mol
InChI Key: UBIJBFGXUJVQBK-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by functionalization at specific positions.

  • Formation of Thieno[2,3-d]pyrimidine Core

      Starting Materials: Thiophene derivatives and appropriate nitriles.

      Reaction Conditions: Cyclization reactions often involve strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the formation of the heterocyclic ring.

  • Functionalization

      Dimethylamino Group Introduction: This step can be achieved through nucleophilic substitution reactions where a dimethylamine source reacts with a suitable leaving group on the pyrimidine ring.

      Carboxylation: Introduction of the carboxylic acid group can be performed via carboxylation reactions using carbon dioxide or carboxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dimethylamino or methyl groups, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features make it a candidate for drug design, targeting specific biological pathways or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different functional groups.

    Pyrimidine Derivatives: Compounds like 4-amino-5-methylpyrimidine-6-carboxylic acid.

Uniqueness

4-(Dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to the presence of both the dimethylamino and carboxylic acid groups, which provide distinct chemical reactivity and potential biological activity compared to other similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-5-6-8(13(2)3)11-4-12-9(6)16-7(5)10(14)15/h4H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIJBFGXUJVQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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